3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde
Overview
Description
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and an aldehyde group at the 8th position of the imidazo[1,2-A]pyridine core. It is a valuable intermediate in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors , suggesting potential targets could be enzymes or receptors that can be modulated by covalent binding.
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially modify the target proteins, thereby altering their function.
Biochemical Pathways
Given the structural character of imidazo[1,2-a]pyridines , it can be inferred that this compound might interact with various biochemical pathways, potentially influencing a wide range of cellular processes.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight , could influence its pharmacokinetic profile.
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown antibacterial activity and anticancer activity , suggesting that this compound might have similar effects.
Action Environment
The compound’s stability might be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions
Molecular Mechanism
Imidazo[1,2-a]pyridines have been used in the development of covalent inhibitors, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde typically involves the iodination of imidazo[1,2-A]pyridine derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 3rd position. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: KMnO4 or H2O2 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Major Products:
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
Oxidation: 3-Iodo-imidazo[1,2-A]pyridine-8-carboxylic acid.
Reduction: 3-Iodo-imidazo[1,2-A]pyridine-8-methanol.
Scientific Research Applications
3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the iodine and aldehyde substituents.
3-Bromo-imidazo[1,2-A]pyridine-8-carbaldehyde: Similar structure with a bromine atom instead of iodine.
3-Iodo-imidazo[1,2-A]pyridine-8-methanol: Similar structure with a methanol group instead of an aldehyde.
Uniqueness: 3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde is unique due to the presence of both the iodine atom and the aldehyde group, which confer distinct reactivity and potential biological activities. The iodine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the aldehyde group allows for further functionalization and derivatization.
Properties
IUPAC Name |
3-iodoimidazo[1,2-a]pyridine-8-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBINQJYNDOMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251718 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-00-6 | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodoimidazo[1,2-a]pyridine-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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